(5-(4-Methylpiperidin-1-yl)furan-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(4-Methylpiperidin-1-yl)furan-2-yl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This compound features a furan ring substituted with a boronic acid group and a 4-methylpiperidinyl group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Methylpiperidin-1-yl)furan-2-yl)boronic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Piperidinyl Group: The 4-methylpiperidinyl group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated furan compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, (5-(4-Methylpiperidin-1-yl)furan-2-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and materials .
Biology
In biological research, this compound can be used to study the interactions of boronic acids with biological molecules. Boronic acids are known to form reversible covalent bonds with diols, making them useful in the design of sensors and probes for detecting sugars and other biomolecules .
Medicine
In medicine, boronic acid derivatives have shown potential as enzyme inhibitors, particularly for proteases and kinases. This compound may be explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and diabetes .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Boronic acids are known for their ability to form self-healing materials and responsive polymers, which have applications in coatings, adhesives, and sensors .
Mechanism of Action
The mechanism of action of (5-(4-Methylpiperidin-1-yl)furan-2-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to the active site of an enzyme and inhibit its activity .
Comparison with Similar Compounds
Similar Compounds
(4-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid: Similar in structure but with a different substitution pattern on the piperidine ring.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Contains a boronic ester group and is used in similar applications.
Uniqueness
(5-(4-Methylpiperidin-1-yl)furan-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the furan ring and the piperidinyl group enhances its reactivity and potential for diverse applications in synthesis, biology, and medicine .
Properties
Molecular Formula |
C10H16BNO3 |
---|---|
Molecular Weight |
209.05 g/mol |
IUPAC Name |
[5-(4-methylpiperidin-1-yl)furan-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO3/c1-8-4-6-12(7-5-8)10-3-2-9(15-10)11(13)14/h2-3,8,13-14H,4-7H2,1H3 |
InChI Key |
IWXPHGUSLVZSAA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(O1)N2CCC(CC2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.